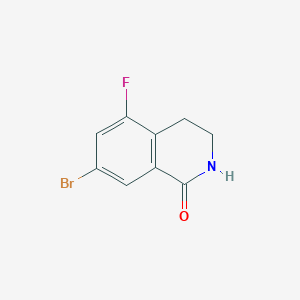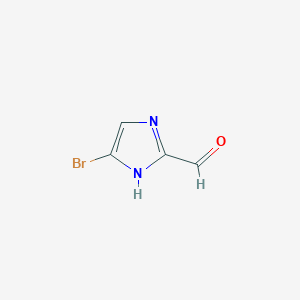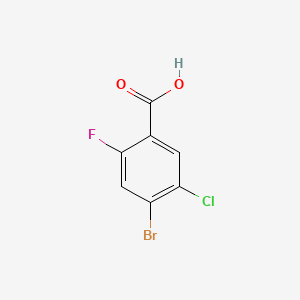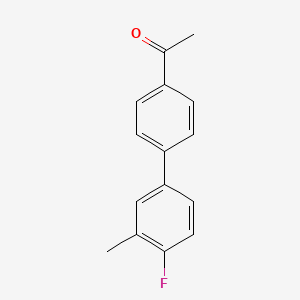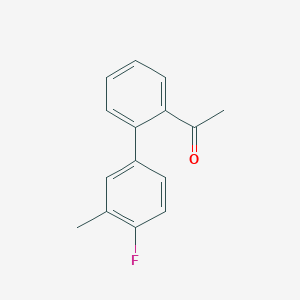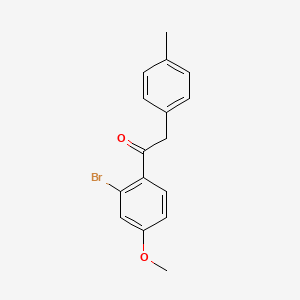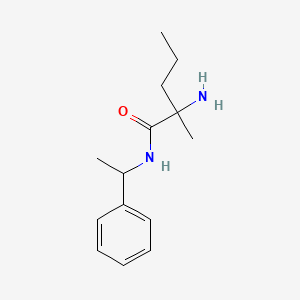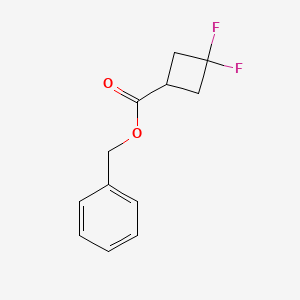
2-chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline” is a compound that contains a 1,2,4-triazole ring. The 1,2,4-triazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “2-chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline”, involves various synthetic routes. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The structures of these derivatives were confirmed by spectroscopic techniques .Molecular Structure Analysis
The molecular structure of “2-chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline” and similar compounds can be confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . For example, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Chemical Reactions Analysis
The chemical reactions involving “2-chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline” and similar compounds can lead to a wide range of 1,2,4-triazole via multistep synthetic routes . For instance, the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid followed by removing the trifluoroacetyl protecting group can afford aminofurazan .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline” and similar compounds can be determined through various analyses. For instance, the yield, melting point, and IR spectrum of similar compounds were reported .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, including derivatives like our compound of interest, are known for their stability and mimicry of the amide bond, making them valuable in medicinal chemistry. They are used in the synthesis of various drugs due to their high chemical stability and hydrogen bonding ability . For instance, they serve as core structures in anticonvulsants, antibiotics, anticancer agents, and β-lactam antibiotics .
Organic Synthesis
The triazole ring is a versatile scaffold in organic synthesis. It can participate in multiple reactions, serving as a building block for more complex molecules. This utility stems from the triazole’s aromatic character and strong dipole moment, which enable it to engage in various chemical interactions .
Polymer Chemistry
In polymer chemistry, triazole derivatives are used to modify polymers or create new polymer structures. Their incorporation into polymers can enhance material properties such as thermal stability, mechanical strength, and chemical resistance .
Supramolecular Chemistry
The triazole unit’s ability to engage in hydrogen bonding makes it an excellent candidate for designing supramolecular structures. These structures have applications in creating molecular machines, sensors, and self-assembling materials .
Bioconjugation and Chemical Biology
Triazole derivatives are employed in bioconjugation techniques, where they are used to attach various biomolecules to one another or to surfaces. This application is crucial in the development of targeted drug delivery systems and diagnostic tools .
Fluorescent Imaging
Due to their electronic properties, certain triazole derivatives can act as fluorescent probes. They are used in imaging techniques to study biological processes at the molecular level, providing insights into cell biology and pathologies .
Mechanism of Action
Target of Action
The primary targets of 2-chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline are neuroprotective and anti-neuroinflammatory agents . These targets are crucial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the ER stress, apoptosis, and the NF-kB inflammatory pathway . By inhibiting these pathways, it exhibits neuroprotective and anti-inflammatory properties .
Pharmacokinetics
It’s worth noting that the compound’s ability to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The compound shows promising neuroprotective and anti-inflammatory properties . It significantly inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It’s worth noting that various internal and external factors can influence the compound’s action, efficacy, and stability . These factors can include genetics, viruses, drugs, diet, and smoking .
Safety and Hazards
properties
IUPAC Name |
2-chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4/c15-11-8-10(6-7-12(11)16)14-17-13(18-19-14)9-4-2-1-3-5-9/h1-8H,16H2,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEARGYWCFVOIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)C3=CC(=C(C=C3)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate](/img/structure/B1374095.png)
![[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B1374096.png)

